4-Chloro-2-naphthonitrile: A Technical Guide for Chemical Researchers
4-Chloro-2-naphthonitrile: A Technical Guide for Chemical Researchers
Disclaimer: The compound 4-Chloro-2-naphthonitrile with CAS number 1256463-62-3 is a specialized chemical for which public domain data is limited. This guide has been constructed by leveraging established principles of organic chemistry and drawing parallels with structurally analogous compounds. All data presented herein, unless explicitly stated otherwise, should be considered as predictive and requires experimental validation.
Introduction: The Strategic Value of Substituted Naphthalenes in Modern Chemistry
The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science, offering a rigid, lipophilic framework that is amenable to a wide array of chemical modifications.[1] The introduction of specific substituents, such as chloro and cyano groups, onto this bicyclic aromatic system can profoundly influence its electronic properties, reactivity, and biological activity. 4-Chloro-2-naphthonitrile represents a molecule of significant interest due to the orthogonal reactivity of its functional groups, paving the way for its use as a versatile building block in the synthesis of more complex molecular architectures. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the predicted properties, potential synthesis, reactivity, and applications of this intriguing compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Analogous Compound Data |
| Molecular Formula | C₁₁H₆ClN | Based on the chemical structure |
| Molecular Weight | 187.63 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Naphthalene derivatives are typically crystalline solids at room temperature.[4] |
| Melting Point | Estimated in the range of 80-120 °C | Based on substituted benzonitriles and naphthonitriles. |
| Boiling Point | > 300 °C | High boiling points are characteristic of aromatic compounds of this molecular weight. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, THF, acetone, chlorinated solvents). | The naphthalene core imparts lipophilicity, while the polar nitrile group may offer limited aqueous solubility. |
Proposed Synthetic Pathways
The synthesis of 4-Chloro-2-naphthonitrile can be approached through several established methodologies in organic chemistry. A plausible and efficient route would involve a Sandmeyer-type reaction starting from a suitable amino-substituted naphthalene precursor.
Workflow for a Proposed Synthesis
Caption: Proposed multi-step synthesis of 4-Chloro-2-naphthonitrile.
Detailed Experimental Protocol (Hypothetical)
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Nitration of 2-Naphthylamine: Carefully add a nitrating mixture (concentrated nitric acid and sulfuric acid) to a solution of 2-naphthylamine in a suitable solvent at low temperature to favor the formation of 4-nitro-2-naphthylamine.
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Diazotization of 4-Nitro-2-naphthylamine: Dissolve the product from step 1 in an acidic aqueous solution and treat with sodium nitrite at 0-5 °C to form the corresponding diazonium salt.
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Sandmeyer Reaction for Chlorination: Add the diazonium salt solution to a solution of copper(I) chloride to substitute the diazo group with a chlorine atom, yielding 2-chloro-4-nitronaphthalene.
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Reduction of the Nitro Group: Reduce the nitro group of 2-chloro-4-nitronaphthalene to an amino group using a reducing agent such as iron in acidic medium or tin(II) chloride to give 4-chloro-2-naphthylamine.
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Second Diazotization: Subject the resulting 4-chloro-2-naphthylamine to a second diazotization reaction under similar conditions as in step 2.
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Sandmeyer Reaction for Cyanation: Introduce the cyano group by treating the newly formed diazonium salt with copper(I) cyanide to yield the final product, 4-Chloro-2-naphthonitrile.
Chemical Reactivity and Synthetic Utility
The chemical behavior of 4-Chloro-2-naphthonitrile is dictated by the interplay of the chloro and cyano substituents on the naphthalene ring.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position can act as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to further functionalize the naphthalene core. The electron-withdrawing nature of the cyano group at the 2-position can activate the ring towards such substitutions.
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Transformations of the Nitrile Group: The cyano group is a versatile functional handle that can undergo a range of transformations:
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Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid (4-chloro-2-naphthoic acid).
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Reduction: The nitrile can be reduced to a primary amine (4-chloro-2-(aminomethyl)naphthalene) using reducing agents like lithium aluminum hydride.
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Organometallic Additions: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.
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Cross-Coupling Reactions: The chloro-substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the synthesis of more complex derivatives.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 4-Chloro-2-naphthonitrile make it a promising scaffold for the development of novel compounds with potential therapeutic and material applications.
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Medicinal Chemistry: Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The chloro and cyano functionalities of 4-Chloro-2-naphthonitrile can be strategically modified to optimize interactions with biological targets. The naphthalene core can serve as a key pharmacophore in the design of new therapeutic agents.[5]
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Materials Science: The rigid, planar structure of the naphthalene ring system, combined with the potential for further functionalization, suggests that derivatives of 4-Chloro-2-naphthonitrile could be explored as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Safety and Handling
Given the absence of specific safety data for 4-Chloro-2-naphthonitrile, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions for analogous compounds like 4-chloro-2-fluorobenzonitrile should be considered.[2]
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Hazard Statements (Predicted):
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a tightly sealed container in a cool, dry place.
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Spectroscopic Characterization (Predicted)
The structural elucidation of 4-Chloro-2-naphthonitrile would rely on a combination of standard spectroscopic techniques.
| Technique | Predicted Spectral Features |
| ¹H NMR | A complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm) corresponding to the six protons on the naphthalene ring. The specific chemical shifts and coupling constants would be influenced by the positions of the chloro and cyano substituents. |
| ¹³C NMR | Signals for the eleven carbon atoms of the naphthalene ring system, with the carbon bearing the cyano group appearing at a characteristic downfield shift (δ ~110-120 ppm) and the carbon attached to the chlorine atom also showing a distinct chemical shift. |
| IR Spectroscopy | A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of a C≡N stretch. Aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A C-Cl stretching absorption in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 187, along with a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of a single chlorine atom. |
Conclusion
4-Chloro-2-naphthonitrile, while not extensively documented, represents a chemical entity with considerable potential for synthetic innovation. Its predicted properties and reactivity profile suggest its utility as a versatile intermediate in the synthesis of novel compounds for drug discovery and materials science. Researchers working with this compound should proceed with caution, adhering to stringent safety protocols, and will need to rely on thorough experimental characterization to validate the predicted data. The strategic placement of the chloro and cyano groups on the naphthalene scaffold opens up a rich area of chemical space for exploration and discovery.
References
- CN106117084A - A kind of big production method of 4 chlorine 2 ' cyanobiphenyls - Google P
-
4-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93655 - PubChem - NIH. (URL: [Link])
- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. (URL: not available)
-
Synthesis of 2-chloro-[2-14C] naphthalene and [2-14C] naphthalene - ResearchGate. (URL: [Link])
- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (URL: not available)
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (URL: [Link])
-
diethyl toluamide, 134-62-3 - The Good Scents Company. (URL: [Link])
-
4-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 3442789 - PubChem. (URL: [Link])
- (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (URL: not available)
-
2,5-Dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole - Organic Syntheses Procedure. (URL: [Link])
-
Unusual Acetonitrile Adduct Formed via Photolysis of 4'-Chloro-2-Hydroxybiphenyl in Aqueous Solution - PubMed. (URL: [Link])
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - MDPI. (URL: [Link])
-
Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide) - ATSDR. (URL: [Link])
- The Synthetic Versatility of 4-Chloro-2-(trifluoromethyl)benzonitrile for R&D. (URL: not available)
-
Table 4-2, Physical and Chemical Properties of DEET - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI. (URL: [Link])
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. (URL: [Link])
-
2,3-dicyanobutadiene - Organic Syntheses Procedure. (URL: [Link])
- CN104292126A - Naphthalene derivatives and their application in medicine - Google P
-
A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane. (URL: [Link])
-
N, N-Diethyl-M-Toluamide CAS 134-62-3 DEET - HeBei ChuangHai Biotechnology Co., Ltd. (URL: [Link])
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. ijpsjournal.com [ijpsjournal.com]
